molecular formula C5H9NO2 B1357880 1-Methylazetidine-3-carboxylic acid CAS No. 875629-26-8

1-Methylazetidine-3-carboxylic acid

Cat. No. B1357880
M. Wt: 115.13 g/mol
InChI Key: OQTWISXQJKXTEM-UHFFFAOYSA-N
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Description

1-Methylazetidine-3-carboxylic acid, also known as CIQ, is a cyclic amino acid which is a structural isomer of proline. It has a molecular weight of 115.13 .


Molecular Structure Analysis

The molecular formula of 1-Methylazetidine-3-carboxylic acid is C5H9NO2 . The InChI code is 1S/C5H9NO2/c1-6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8) and the InChI key is OQTWISXQJKXTEM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Methylazetidine-3-carboxylic acid is a solid at room temperature . It should be stored in a refrigerator .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Azetidines, including 1-Methylazetidine-3-carboxylic acid, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future research will likely focus on further understanding their synthesis, reactivity, and applications .

properties

IUPAC Name

1-methylazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-2-4(3-6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTWISXQJKXTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609274
Record name 1-Methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylazetidine-3-carboxylic acid

CAS RN

875629-26-8
Record name 1-Methylazetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Gourson, R Guillot, S Robin - Synlett, 2023 - thieme-connect.com
… Here, we use this approach in solution phase to prepare short N- and C-capped homooligomers of 3-amino-1-methylazetidine-3-carboxylic acid with all the azetidine side chain …
Number of citations: 2 www.thieme-connect.com
D Liu, JX Bardaud, Z Imani, S Robin, E Gloaguen… - Molecules, 2023 - mdpi.com
… of theoretical chemistry and spectroscopic studies in both the gas phase and solution phase, we have demonstrated that derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, Aatc…
Number of citations: 1 www.mdpi.com
MR Anari, MD Creighton, JS Ngui… - Drug metabolism and …, 2006 - ASPET
… of the azetidine ring to a lactam was proposed because the second-generation fragment m/z 316 (from m/z 442) was assigned as the loss of 1-methylazetidine-3-carboxylic acid …
Number of citations: 8 dmd.aspetjournals.org
J Liu, J Kelly, W Yu, D Clausen, Y Yu… - ACS medicinal …, 2020 - ACS Publications
… The free amine was finally coupled with 1-methylazetidine-3-carboxylic acid using (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium …
Number of citations: 24 pubs.acs.org
D Liu, R Guillot, S Robin, DJ Aitken - Molbank, 2023 - mdpi.com
… We recently prepared 3-amino-1-methylazetidine-3-carboxylic acid, abbreviated as Aatc(Me), and short peptide derivatives thereof [15,16,17]. The derivative Cbz-Aatc(Me)-NHMe 4 …
Number of citations: 3 www.mdpi.com
AV Ivachtchenko, YA Ivanenkov, OD Mitkin… - European Journal of …, 2015 - Elsevier
… -4-(methylcarbamoyl)phenylamino]-1-methylazetidine-3-carboxylic acid (52) upon the conditions … -3-carboxylic acid 54, 1-methylazetidine-3-carboxylic acid 55 and its methyl ester 56 …
Number of citations: 26 www.sciencedirect.com
VR Mundlapati, Z Imani, VC D'mello, V Brenner… - Chemical …, 2021 - pubs.rsc.org
Nature makes extensive and elaborate use of hydrogen bonding to assemble and stabilize biomolecular structures. The shapes of peptides and proteins rely significantly on N–H⋯OC …
Number of citations: 14 pubs.rsc.org
D Liu - 2023 - theses.hal.science
… In 2021, the Aitken and Mons groups compared the conformational behaviors of Attc with three other cyclic α,α-disubstituted α-amino acids: 3-amino-1-methylazetidine-3-carboxylic acid …
Number of citations: 4 theses.hal.science
PPS Calic, NB Vinh, CT Webb, TR Malcolm… - European Journal of …, 2023 - Elsevier
… Compound 5 (200 mg, 0.68 mmol) was converted to the title compound according to General procedure B using 1-methylazetidine-3-carboxylic acid (66 mg, 0.57 mmol), to give 170 mg …
Number of citations: 2 www.sciencedirect.com
LIU Dayi - 2023 - theses.hal.science
… In 2021, the Aitken and Mons groups compared the conformational behaviors of Attc with three other cyclic α,α-disubstituted α-amino acids: 3-amino-1-methylazetidine-3-carboxylic acid …
Number of citations: 0 theses.hal.science

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